molecular formula C13H14N6O B5616476 5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole

5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole

Cat. No. B5616476
M. Wt: 270.29 g/mol
InChI Key: BDLHBEPJMQVHPT-UHFFFAOYSA-N
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Description

The compound "5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole" belongs to a class of chemicals characterized by the presence of pyrazole and tetrazole rings. These compounds are of interest due to their diverse pharmacological activities and potential applications in various fields of chemistry and biology. Research on similar compounds involves exploring their synthesis, structural characteristics, and reactivity to understand their potential applications and functionalities.

Synthesis Analysis

Studies on related compounds, such as 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, highlight the use of reactions with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of weak acidic catalysts like acetic acid for synthesis (J. Dhevaraj, M. Gopalakrishnan, S. Pazhamalai, 2019).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (B3LYP) with various basis set calculations, are used to obtain molecular structure and spectroscopic data of related compounds. These studies help in understanding the geometry, vibrational spectra, bond lengths, angles, and intramolecular charge transfers (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Chemical Reactions and Properties

Chemical properties of similar compounds are often explored through their reactivity in various conditions, highlighting the potential for hydrogen bonding, electron donation, and acceptor capabilities. Molecular docking studies provide insights into the orientation and interaction of molecules with biological targets, facilitating the understanding of their chemical reactivity and potential as COX-2 inhibitors or antibacterial agents (B. Al-Hourani et al., 2015).

properties

IUPAC Name

5-[4-[3-(1-methoxyethyl)phenyl]pyrazol-1-yl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9(20-2)10-4-3-5-11(6-10)12-7-14-19(8-12)13-15-17-18-16-13/h3-9H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHBEPJMQVHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CN(N=C2)C3=NNN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole

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